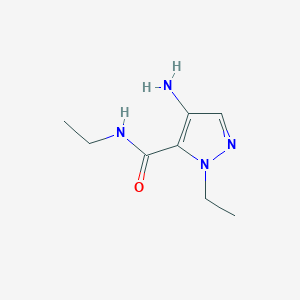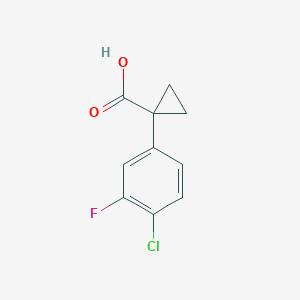![molecular formula C22H21N5O7S B2716986 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 865723-48-4](/img/no-structure.png)
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H21N5O7S and its molecular weight is 499.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide, due to its complex structure, plays a significant role in the field of medicinal chemistry. The synthesis of novel compounds with potential biological activities often involves the use of such complex molecules as intermediates or as a part of the structure aimed at enhancing the activity or specificity of the compound. For instance, benzodioxolyl derivatives are synthesized for their anti-inflammatory and analgesic properties, showcasing the importance of incorporating such scaffolds into new molecules for enhanced biological activity (Abu‐Hashem et al., 2020).
Biological Activity
The compound's structure suggests potential for interaction with various biological targets, leading to diverse activities such as anticancer, anti-inflammatory, and possibly other therapeutic effects. The strategic incorporation of the benzodioxolyl moiety could enhance the molecule's binding affinity to specific targets, demonstrating the compound's versatility in drug design and development. This versatility is evident in the design of kinesin spindle protein inhibitors, indicating the role of structurally complex molecules in targeting proteins crucial for cancer cell proliferation (Theoclitou et al., 2011).
Mechanism of Action
Target of action
Compounds with similar structures have been found to inhibit certain proteins involved in cell growth and proliferation, such as VEGFR1 and VEGFR2 . These proteins are often targets for cancer therapies as they play key roles in angiogenesis, the process by which new blood vessels form from pre-existing vessels.
Mode of action
The compound might bind to the active site of these proteins, preventing them from carrying out their normal function. This could result in the inhibition of angiogenesis, thereby limiting the growth of tumors .
Biochemical pathways
By inhibiting proteins like VEGFR1 and VEGFR2, the compound could affect multiple biochemical pathways involved in cell growth, proliferation, and survival. This could lead to the induction of apoptosis (cell death) and the arrest of the cell cycle .
Result of action
The ultimate effect of the compound would likely be a reduction in the growth and proliferation of cancer cells, leading to a decrease in tumor size .
Properties
| 865723-48-4 | |
Molecular Formula |
C22H21N5O7S |
Molecular Weight |
499.5 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H21N5O7S/c1-31-13-5-3-11(7-15(13)32-2)20(29)25-18-19(23)26-22(27-21(18)30)35-9-17(28)24-12-4-6-14-16(8-12)34-10-33-14/h3-8H,9-10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
HZLBWVALQXCTOD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3'-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2716907.png)
![N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide](/img/structure/B2716908.png)

![Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2716910.png)
methanone](/img/structure/B2716912.png)
![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)
![N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2716921.png)
![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2716922.png)

